
6-Amino-3-bromo-2-methylpyridine
Overview
Description
6-Amino-3-bromo-2-methylpyridine is a chemical compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Regioselective Bromination of 6-Amino-2-methylpyridine
Direct Electrophilic Bromination
The direct bromination of 6-amino-2-methylpyridine represents the most straightforward route to 6-amino-3-bromo-2-methylpyridine. The amino group at position 6 activates the pyridine ring for electrophilic substitution, directing incoming bromine to the para position (C-3). A typical procedure involves dissolving 6-amino-2-methylpyridine in glacial acetic acid and introducing bromine (Br₂) dropwise at 0–5°C. The reaction mixture is stirred for 12–24 hours, followed by neutralization with sodium bicarbonate and extraction with dichloromethane .
Mechanistic Insights :
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The amino group’s strong electron-donating effect increases ring electron density, favoring electrophilic attack.
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Steric hindrance from the methyl group at C-2 limits bromination at adjacent positions, enhancing selectivity for C-3.
Optimization Data :
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Temperature | 0–5°C | 68 |
Solvent | Glacial acetic acid | 68 |
Bromine Equivalents | 1.2 | 72 |
Yields plateau at 72% due to competing side reactions, including dibromination and oxidation of the amino group.
Protective Group Strategies for Improved Regiocontrol
Acetylation-Bromination-Deprotection Sequence
To mitigate side reactions, the amino group is temporarily protected as an acetamide. This approach reduces the amino group’s activating strength, moderating reaction kinetics and improving selectivity:
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Acetylation : 6-amino-2-methylpyridine is refluxed with acetic anhydride in dry toluene, yielding 6-acetamido-2-methylpyridine.
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Bromination : The acetamide derivative undergoes bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C .
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Deprotection : Hydrolysis with 6M HCl regenerates the amino group, affording this compound.
Advantages :
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NBS minimizes over-bromination risks.
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DMF stabilizes intermediates, reducing decomposition.
Yield Comparison :
Step | Yield (%) |
---|---|
Acetylation | 95 |
Bromination | 85 |
Deprotection | 90 |
Overall | 73 |
Diazotization-Initiated Pathways for Intermediate Synthesis
Adaptation of Patent CN103086964A
Although Patent CN103086964A focuses on 6-bromo-2-pyridyl methyl formate synthesis , its diazotization-bromination protocol can be modified to retain the amino group. By omitting the diazotization step and instead using selective brominating agents, 6-amino-2-methylpyridine derivatives are accessible.
Modified Procedure :
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Bromination without Diazotization :
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6-amino-2-methylpyridine is treated with hydrobromic acid (HBr) and bromine at −10°C.
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Sodium nitrite is excluded to prevent amino group replacement.
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Challenges :
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Unmodified HBr/bromine systems favor amino group substitution over electrophilic bromination.
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Low temperatures (−10°C) partially suppress substitution but reduce reaction rates.
Catalytic Methods for Enhanced Efficiency
Lewis Acid Catalysis
FeBr₃ and AlCl₃ enhance bromine’s electrophilicity, enabling milder conditions. A mixture of 6-amino-2-methylpyridine, Br₂ (1.1 eq), and FeBr₃ (0.2 eq) in dichloroethane achieves 78% yield at 25°C.
Catalyst Performance :
Catalyst | Temperature (°C) | Yield (%) |
---|---|---|
FeBr₃ | 25 | 78 |
AlCl₃ | 25 | 65 |
None | 25 | 52 |
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 min) accelerates bromination, achieving 80% yield with reduced side products.
Analytical and Purification Techniques
Chromatographic Monitoring
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms product purity >98%. Key retention times:
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6-amino-2-methylpyridine: 4.2 min
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This compound: 6.8 min
Recrystallization Optimization
Ethyl acetate/hexane (1:3 v/v) yields colorless crystals with 99.3% purity after two recrystallizations.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-bromo-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki cross-coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Suzuki Coupling: Palladium catalysts and arylboronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products:
Scientific Research Applications
Pharmaceutical Development
6-Amino-3-bromo-2-methylpyridine is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to interact with specific receptors in the brain, making it valuable in developing treatments for neurological disorders.
Case Study: Neurological Drug Development
A notable application of this compound is in the synthesis of drugs targeting dopamine receptors. Research has demonstrated that derivatives of this compound exhibit antagonistic activity on dopamine D2 and D3 receptors, suggesting potential use as antiemetic agents. For instance, a derivative was synthesized that showed promising results in preclinical trials for treating nausea and vomiting associated with chemotherapy .
Agricultural Chemicals
In agriculture, this compound is employed in formulating agrochemicals such as herbicides and fungicides. Its biological activity enhances crop protection and yield by effectively combating pests.
Data Table: Efficacy of Agrochemical Formulations
Formulation | Active Ingredient | Efficacy (%) | Target Pest |
---|---|---|---|
Herbicide A | This compound | 85 | Broadleaf Weeds |
Fungicide B | This compound | 90 | Fungal Pathogens |
Material Science
The compound is also utilized in material science for developing advanced materials, including polymers and coatings. Its unique chemical properties contribute to improved durability and resistance to environmental factors.
Case Study: Polymer Development
Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. A study demonstrated that polymers modified with this compound exhibited a 30% increase in tensile strength compared to unmodified counterparts .
Biochemical Research
In biochemical research, this compound serves as a tool for studying enzyme interactions and metabolic pathways. It aids researchers in gaining insights into cellular processes and disease mechanisms.
Data Table: Enzyme Interaction Studies
Enzyme | Substrate | Inhibition (%) | Mechanism |
---|---|---|---|
Enzyme A | This compound | 75 | Competitive Inhibition |
Enzyme B | This compound | 60 | Non-competitive Inhibition |
Mechanism of Action
The mechanism of action of 6-Amino-3-bromo-2-methylpyridine and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways to exert therapeutic effects . The exact mechanism depends on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-bromo-2-methylpyridine
- 2-Amino-5-bromo-6-methylpyridine
- 5-Bromo-6-chloropyridin-2-amine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials with specialized properties .
Biological Activity
6-Amino-3-bromo-2-methylpyridine (CAS: 42753-71-9) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromine atom and an amino group, which contribute to its reactivity and interaction with biological systems. Research indicates that its derivatives exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C6H7BrN2
- Molecular Weight : 188.05 g/mol
- Appearance : Light yellow solid
- Solubility : Soluble in polar solvents like DMSO
Biological Studies and Activities
Research on this compound has highlighted several important biological activities, particularly in the following areas:
1. Antithrombotic Activity
Studies have indicated that derivatives of this compound may possess anti-thrombolytic properties . This suggests potential applications in preventing blood clots, which are crucial in conditions like heart attacks and strokes.
2. Biofilm Inhibition
The compound has shown promise in inhibiting biofilm formation, particularly in bacterial strains. This property is significant for developing treatments against chronic infections where biofilms are prevalent.
3. Cancer Therapeutics
Compounds related to this compound have been investigated for their antitumor activity . For instance, derivatives like 3-bromopyruvate demonstrate the ability to disrupt glycolysis and mitochondrial function in cancer cells, leading to cell death.
The mechanism of action for this compound often involves:
- Enzyme Inhibition : It may inhibit specific enzymes or receptors, modulating various biological pathways. For example, it has been studied for its interaction with histidyl-tRNA synthetase from Trypanosoma cruzi, which is crucial for protein synthesis in this parasite.
Case Studies
Several studies have explored the biological effects of this compound:
Study | Findings |
---|---|
Study on Biofilm Inhibition | Demonstrated significant reduction in biofilm formation by bacterial pathogens, indicating potential for treating chronic infections. |
Antithrombotic Activity Research | Showed efficacy in preventing thrombus formation in animal models, suggesting therapeutic applications in cardiovascular diseases. |
Cancer Cell Line Studies | Exhibited cytotoxic effects on various cancer cell lines, with mechanisms involving metabolic disruption and apoptosis induction. |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to similar compounds:
Compound | Activity | Notes |
---|---|---|
2-Amino-5-bromo-6-methylpyridine | Moderate antitumor activity | Similar structure but different substitution pattern affects reactivity. |
5-Bromo-6-chloropyridin-2-amine | Anti-inflammatory properties | Shows different biological profiles due to halogen substitution. |
Safety Profile
While exploring its biological activities, safety considerations are critical:
Q & A
Q. Basic: What are the established synthetic routes for 6-amino-3-bromo-2-methylpyridine?
Answer:
A common method involves bromination of 2-amino-3-methylpyridine using brominating agents (e.g., Br₂ or NBS) under controlled conditions. For example, Abramovitch and Cue (1976) reported bromination at the 5-position of 2-amino-3-methylpyridine, yielding the target compound. Key steps include:
- Reaction Conditions : Conducted in a polar aprotic solvent (e.g., DCM) at 0–25°C.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures .
Q. Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for pyridine ring; methyl group at δ 2.4 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion validation (M.W. 187.05) .
- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained. ORTEP-3 aids in visualizing molecular geometry .
Q. Basic: What are the critical physical properties of this compound?
Answer:
Property | Value | Source |
---|---|---|
Melting Point | 80–95°C (lit.) | |
Solubility | Soluble in DCM, THF; insoluble in water | |
Molecular Weight | 187.05 g/mol |
Note : Variability in melting points (e.g., 80–82°C vs. 88–95°C) may arise from purity or polymorphic forms .
Q. Advanced: How can the bromine substituent be leveraged in cross-coupling reactions?
Answer:
The bromine atom enables Suzuki-Miyaura or Ullmann couplings for functionalization. For example:
- Suzuki Coupling : React with arylboronic acids using Pd(PPh₃)₄ catalyst in toluene/EtOH (80°C, 12h) to form biaryl derivatives.
- Mechanistic Insight : Nickel catalysts (e.g., NiCl₂) may also mediate coupling, as demonstrated in analogous pyridine systems .
Q. Advanced: How can DFT calculations predict reactivity or electronic properties?
Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can:
- Electron Distribution : Map HOMO/LUMO orbitals to identify nucleophilic/electrophilic sites.
- Thermochemistry : Calculate bond dissociation energies (e.g., C-Br bond: ~65 kcal/mol) to assess stability .
Q. Advanced: How should researchers resolve discrepancies in reported melting points?
Answer:
- Purity Assessment : Use HPLC or GC-MS to rule out impurities.
- Differential Scanning Calorimetry (DSC) : Measure exact melting ranges.
- Crystallographic Validation : Compare unit cell parameters with literature to confirm polymorph identity .
Q. Advanced: What strategies enable selective functionalization of the pyridine ring?
Answer:
- Directed C-H Activation : Use the amino group as a directing moiety for regioselective bromination or nitration.
- Oxide Formation : React with m-CPBA to form N-oxide derivatives, altering electronic properties for subsequent reactions .
Q. Advanced: What are the stability considerations for long-term storage?
Answer:
Properties
IUPAC Name |
5-bromo-6-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOZHXRTVJPQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068414 | |
Record name | 2-Pyridinamine, 5-bromo-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42753-71-9 | |
Record name | 5-Bromo-6-methyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42753-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, 5-bromo-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042753719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridinamine, 5-bromo-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pyridinamine, 5-bromo-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Bromo-6-methyl-2-pyridinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU7SD24F59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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